Cas no 2172190-19-9 (3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid)

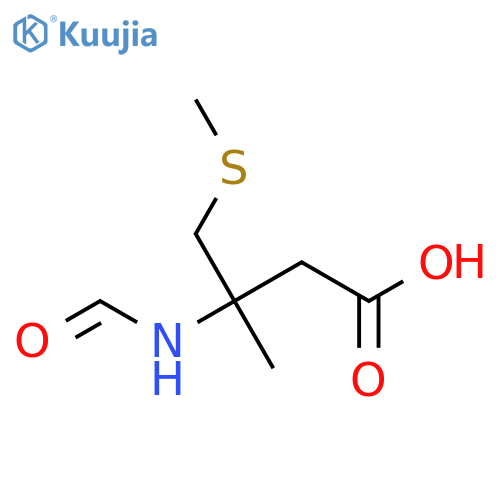

2172190-19-9 structure

商品名:3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid

- 2172190-19-9

- EN300-1286064

-

- インチ: 1S/C7H13NO3S/c1-7(4-12-2,8-5-9)3-6(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)

- InChIKey: OBKYKJLNUJDPAR-UHFFFAOYSA-N

- ほほえんだ: S(C)CC(C)(CC(=O)O)NC=O

計算された属性

- せいみつぶんしりょう: 191.06161445g/mol

- どういたいしつりょう: 191.06161445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 91.7Ų

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1286064-5000mg |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1286064-500mg |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1286064-10000mg |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1286064-1.0g |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1286064-1000mg |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1286064-50mg |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1286064-250mg |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1286064-2500mg |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1286064-100mg |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |

2172190-19-9 | 100mg |

$741.0 | 2023-10-01 |

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

2172190-19-9 (3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量